2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

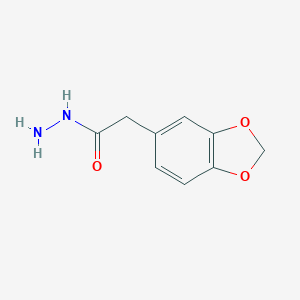

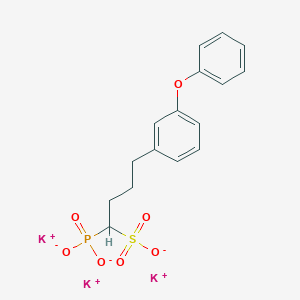

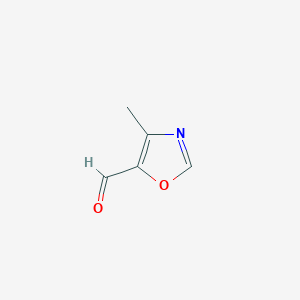

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H16N2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature .

Molecular Structure Analysis

The molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is represented by the linear formula C12H16N2 . The InChI key for this compound is CMDMWYFWSISWBT-UHFFFAOYSA-N .Applications De Recherche Scientifique

Neuropharmacology and Mental Health

2,7-Dimethyltryptamine: has been studied for its potential in treating various mental health conditions. Its interaction with serotonergic, sigma-1, and trace amine-associated receptors may promote neuroplasticity, which is crucial for healthy brain function and recovery from brain injuries . This compound could potentially aid in the treatment of depression, anxiety, and post-traumatic stress disorder through its transformative effects on mental well-being .

Neurogenesis and Neuroregeneration

Research suggests that 2,7-Dimethyltryptamine may enhance neurogenesis, particularly beneficial for neurodegenerative conditions. By fostering the formation of new neural connections, it could improve learning, memory, and assist in neurorehabilitation .

Perception and Consciousness Studies

Advanced brain imaging studies have shown that 2,7-Dimethyltryptamine alters brain function, providing insights into how psychedelics modify conscious experience. This has implications for understanding perception, cognition, and the nature of consciousness .

Synthetic Chemistry and Drug Design

As a synthetic compound belonging to the indole family, 2,7-Dimethyltryptamine serves as a building block in synthetic chemistry for the development of new pharmaceuticals. Its structural flexibility allows for the creation of a variety of derivatives with potential therapeutic applications.

Environmental Applications

Biological Activity Research

Indole derivatives, including 2,7-Dimethyltryptamine , possess a range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them a subject of interest for the synthesis of new compounds with diverse biological applications .

Proteomics Research

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine: is used in proteomics research for studying protein interactions and functions. It can be utilized as a biochemical tool to probe various aspects of cellular proteomics .

Inflammatory Response Modulation

Some studies have explored the use of indole derivatives in modulating inflammatory responses2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine may influence cytokine production, which is crucial in the body’s response to inflammation and infection .

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine could involve further exploration of its biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZUYPMFAPJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347276 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine | |

CAS RN |

17725-95-0 |

Source

|

| Record name | 2,7-Dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)